6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
Brand Name: Vulcanchem
CAS No.: 86843-98-3
VCID: VC2567475
InChI: InChI=1S/C12H8BrN3/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)Br
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

CAS No.: 86843-98-3

Cat. No.: VC2567475

Molecular Formula: C12H8BrN3

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine - 86843-98-3

Specification

CAS No. 86843-98-3
Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
IUPAC Name 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C12H8BrN3/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H
Standard InChI Key BCGHTABUSCLETP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)Br
Canonical SMILES C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)Br

Introduction

Chemical Identity and Structural Properties

6-Bromo-2-phenyl- triazolo[1,5-A]pyridine is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyridine core. Its structure includes a bromine atom at position 6 and a phenyl substituent at position 2.

Chemical Identifiers

ParameterValue
CAS Number86843-98-3
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
IUPAC Name6-bromo-2-phenyl- triazolo[1,5-a]pyridine
SMILESBrC1=CN2C(C=C1)=NC(C3=CC=CC=C3)=N2
InChIInChI=1S/C12H8BrN3/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H
InChIKeyBCGHTABUSCLETP-UHFFFAOYSA-N

Structural Features

The compound consists of three key structural components:

  • A triazolo[1,5-a]pyridine core - a fused bicyclic system with a 5-membered triazole ring sharing one edge with a 6-membered pyridine ring

  • A bromine substituent at position 6 of the pyridine ring

  • A phenyl group attached at position 2 of the triazole ring

This molecular architecture creates a planar system with extended π-conjugation, influencing its chemical reactivity and potential biological activities.

Physical and Chemical Properties

Physical Properties

PropertyDescription
Physical StateSolid
ColorNot specified in literature
SolubilityLimited water solubility; soluble in organic solvents
Storage RequirementsKeep in dark place, sealed in dry container, at room temperature
StabilityStable under recommended storage conditions

Chemical Properties

The chemical behavior of 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine is influenced by its heterocyclic nature and the presence of bromine as a reactive site. The compound exhibits characteristics typical of nitrogen-containing heterocycles, including:

  • The triazole ring contributes to the compound's basic properties

  • The bromine at position 6 serves as a potential site for nucleophilic substitution reactions

  • The phenyl group at position 2 provides opportunities for further functionalization through various aromatic substitution reactions

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

The compound is assigned the signal word "Warning" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Applications in Research and Development

Pharmaceutical Research

Members of the triazolopyridine class, including brominated derivatives like 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine, have demonstrated potential in various therapeutic applications:

  • Antimicrobial and antifungal activities

  • Anticancer properties

  • Anti-inflammatory effects

  • Potential as enzyme inhibitors

The triazolo[1,5-a]pyridine scaffold has been described as having diverse biological activities, making it a valuable template for medicinal chemistry research .

Chemical Building Block

The compound serves as an important intermediate in organic synthesis:

  • The bromine substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)

  • The molecule can serve as a scaffold for developing more complex heterocyclic systems

  • It provides a platform for structure-activity relationship (SAR) studies in drug discovery

Comparative Analysis with Related Compounds

Structural Analogues

To understand the specific properties of 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine, it is useful to compare it with structurally related compounds:

CompoundCAS NumberMolecular Weight (g/mol)Key Structural Difference
6-Bromo-2-phenyl- triazolo[1,5-A]pyridine86843-98-3274.12Reference compound
6-Bromo- triazolo[1,5-a]pyridine356560-80-0198.02Lacks phenyl group at position 2
6-Bromo-2-methyl- triazolo[1,5-a]pyridine7169-95-1212.05Methyl instead of phenyl at position 2
6-Bromo-2-chloro- triazolo[1,5-a]pyridine1260667-73-9232.47Chloro instead of phenyl at position 2
6-Bromo-8-fluoro- triazolo[1,5-a]pyridine1592865-93-4216.01Additional fluoro at position 8, no substituent at position 2
6-Bromo-3-phenyl- triazolo[4,3-a]pyridine1260810-02-3274.12Phenyl at position 3, different fusion pattern (4,3-a vs 1,5-a)

This comparison highlights how modifications to the core structure can yield compounds with potentially different chemical and biological properties .

Physicochemical Predictions and Computer-Aided Analysis

Computational methods provide additional insights into the properties of 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine:

PropertyPredicted ValueSignificance
LogP~3.16Moderate lipophilicity, suggesting reasonable membrane permeability
TPSA~30.19 ŲRelatively low polar surface area, potentially facilitating cell membrane penetration
H-Bond Acceptors3The nitrogen atoms in the triazole ring serve as hydrogen bond acceptors
H-Bond Donors0No hydrogen bond donors in the structure
Rotatable BondsLimitedRigid structure due to the fused ring system

These predicted properties suggest that the compound may have favorable drug-like characteristics, although experimental verification would be necessary.

Research Methodologies and Analytical Techniques

The characterization of 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine and related derivatives typically employs a range of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon framework analysis

    • ¹⁹F NMR when fluorinated analogues are involved

  • Mass Spectrometry

    • Provides molecular weight confirmation

    • Fragmentations patterns help verify structural features

  • X-ray Crystallography

    • Several triazolopyridine derivatives have been characterized by X-ray analysis, revealing planar molecular structures

  • Computational Methods

    • Density Functional Theory (DFT) calculations have been used to analyze electronic properties

    • Molecular docking studies to predict binding interactions with biological targets

Future Research Directions

Several promising avenues for future research on 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine include:

  • Development of more efficient synthetic routes with higher yields and greener methodologies

  • Exploration of cross-coupling reactions utilizing the bromine substituent to generate libraries of derivatives

  • Comprehensive biological screening to identify potential therapeutic applications

  • Structure-activity relationship studies to optimize biological activity

  • Investigation of the compound as a scaffold for development of photoactive materials or sensors

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